REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:12]([O:14]CC)=O)=[CH:4][C:5]2[O:10][CH2:9][CH2:8][O:7][C:6]=2[CH:11]=1.Cl.[CH:18](N)=[NH:19]>C(N)=O>[N:1]1[C:2]2[C:3](=[CH:4][C:5]3[O:10][CH2:9][CH2:8][O:7][C:6]=3[CH:11]=2)[C:12](=[O:14])[NH:19][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
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1.45 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC2=C(OCCO2)C1)C(=O)OCC
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Name
|
|
Quantity
|
1.208 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=N)N
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(=O)N
|
Control Type
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UNSPECIFIED
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Setpoint
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130 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
N1=CNC(C2=CC3=C(C=C12)OCCO3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.114 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |